3-Phenylpentanoic acid 3-Phenylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 5669-17-0
VCID: VC1959660
InChI: InChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13)
SMILES: CCC(CC(=O)O)C1=CC=CC=C1
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

3-Phenylpentanoic acid

CAS No.: 5669-17-0

Cat. No.: VC1959660

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylpentanoic acid - 5669-17-0

Specification

CAS No. 5669-17-0
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 3-phenylpentanoic acid
Standard InChI InChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13)
Standard InChI Key NJEKDDOCPZKREE-UHFFFAOYSA-N
SMILES CCC(CC(=O)O)C1=CC=CC=C1
Canonical SMILES CCC(CC(=O)O)C1=CC=CC=C1

Introduction

Chemical Structure and Properties

3-Phenylpentanoic acid (C11H14O2) features a phenyl ring attached to the third carbon of a pentanoic acid chain, creating a chiral center at the C3 position. This structural arrangement gives the molecule unique physical and chemical characteristics that distinguish it from other phenylalkanoic acids.

Basic Identification and Physical Properties

The compound exists as a stable organic acid with the following key properties:

PropertyValueSource
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
IUPAC Name3-phenylpentanoic acid
CAS Number5669-17-0
Physical StateSolid at room temperature
XLogP3-AA3.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass178.09937 Da

Structural Identifiers

For precise identification in chemical databases and literature, the following structural identifiers are used:

Identifier TypeValue
InChIInChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13)
InChIKeyNJEKDDOCPZKREE-UHFFFAOYSA-N
Canonical SMILESCCC(CC(=O)O)C1=CC=CC=C1

Stereochemistry

3-Phenylpentanoic acid possesses a stereogenic center at the C3 position, resulting in two possible enantiomers:

EnantiomerDescriptionCommon Name
(R)-3-Phenylpentanoic acidR configuration at C3(R)-β-Ethylhydrocinnamic acid
(S)-3-Phenylpentanoic acidS configuration at C3[S,(+)]-3-Phenylvaleric acid; [S,(+)]-β-Ethylhydrocinnamic acid

The enantiomers exhibit identical physical properties except for their optical activity, making their separation a challenge that requires specialized techniques as discussed in Section 3.

Nomenclature and Alternative Names

The compound is known by several names in scientific literature and commercial contexts:

Systematic and Common Names

NameTypeReference
3-phenylpentanoic acidIUPAC name
β-Ethylbenzenepropanoic acidCommon name
3-Phenylvaleric acidAlternative name
α-Ethyl-hydrocinnamic acidAlternative name
Pentanoic acid, 3-phenyl-Alternative name
Hydrocinnamic acid, β-ethyl-Alternative name
Benzenepropanoic acid, β-ethyl-Alternative name

This variety of nomenclature reflects the compound's structural relationship to other carboxylic acids and its historical development in organic chemistry.

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 3-phenylpentanoic acid, with varying degrees of efficiency and stereoselectivity.

Classical Synthetic Approaches

Traditional synthesis methods typically involve:

  • Alkylation of phenylacetic acid derivatives

  • Oxidation of corresponding alcohols

  • Hydrolysis of corresponding esters

Enzymatic Resolution of Racemic Mixtures

One significant approach to obtaining enantiomerically pure 3-phenylpentanoic acid involves enzymatic resolution of the racemic compound. Research has shown that:

EnzymeSubstrateProductEnantioselectivityConversionReference
Hydrolases (6 out of 16 tested)Ethyl 3-phenylpentanoate3-phenylpentanoic acidModestVariable

The study concluded that "the enzymatic hydrolysis of (±)-ethyl 3-phenylpentanoate (±)-3b proved to be significantly less facile than with (±)-3a [ethyl 3-phenylbutanoate]. Of the 16 hydrolases screened, many displayed no catalytic activity for hydrolysis of the substrate ethyl 3-phenylpentanoate (±)-3b. Thus replacement of the methyl with the slightly larger ethyl moiety at the stereogenic centre C3 resulted in a very significant reduction of enzymatic activity" .

This finding highlights the crucial impact of steric factors on the efficiency of enzymatic resolutions, with the ethyl group at C3 creating sufficient steric hindrance to reduce enzyme activity compared to the methyl-substituted analog.

Structural Relationships and Comparisons

3-Phenylpentanoic acid belongs to a family of phenylalkanoic acids, with structural similarities and differences that affect their chemical and biological properties.

Comparison with Structurally Related Compounds

CompoundStructureKey DifferencesReference
3-Phenylbutanoic acidC10H12O2Methyl instead of ethyl at C3
4-Oxo-3-phenylpentanoic acidC11H12O3Additional ketone group at C4
Valeric acid (Pentanoic acid)C5H10O2No phenyl group
3-Phenylglutaric acidC11H12O4Additional carboxylic acid group
(3S)-Hydroxy-5-phenylpentanoic acidC11H14O3Hydroxyl group at C3, phenyl at C5

Structural Effects on Reactivity

The presence of the phenyl group at the beta position significantly affects the acidity and reactivity of 3-phenylpentanoic acid compared to simple alkanoic acids. The ethyl substituent at the chiral center creates steric hindrance that influences reaction rates and selectivity, particularly in enzymatic processes as demonstrated in kinetic resolution studies .

Applications and Research Significance

3-Phenylpentanoic acid has found applications in various fields, though specific research on this exact compound is somewhat limited compared to its structural analogs.

Synthetic Intermediate

The compound serves as a valuable intermediate in organic synthesis, particularly for:

  • Preparation of chiral building blocks

  • Synthesis of biologically active compounds

  • Development of pharmaceutical precursors

Biocatalysis Research

Research on enzymatic resolution of 3-phenylpentanoic acid has contributed to understanding of:

  • Enzyme specificity and substrate recognition

  • Effects of steric hindrance on biocatalytic processes

  • Methods for obtaining enantiomerically pure compounds

The findings from studies on 3-phenylpentanoic acid demonstrate that "once the alkyl group at the C3 stereogenic centre increases in size greater than a methyl substituent, a dramatic decrease in the efficiency of the hydrolysis and thereby the kinetic bioresolution with regards to the enantiopurity of the ester is observed" . This insight has broader implications for enzyme-substrate interactions in general.

Analytical Methods and Characterization

Various analytical techniques are employed for the identification, quantification, and characterization of 3-phenylpentanoic acid.

Spectroscopic Analysis

Standard spectroscopic methods for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

Chromatographic Methods

For separation, purification, and analysis:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

Chiral Analysis

For distinguishing and quantifying enantiomers:

  • Chiral HPLC

  • Polarimetry

  • Circular Dichroism (CD) spectroscopy

As noted in research on related compounds, "Determined by chiral HPLC analysis [Daicel Chiralcel OJ-H, hexane/i-PrOH (3% trifluoroacetic acid) = 98:2, flow rate 0.25 mL/min, 0 °C, λ=209.8 nm]" , similar methods would be applicable to 3-phenylpentanoic acid.

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